molecular formula C17H16O7 B12436248 3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.

3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.

Cat. No.: B12436248
M. Wt: 332.3 g/mol
InChI Key: CONQHOKMRSEOCW-VKFIQFPUSA-N
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Description

3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one derivative is a complex organic compound with significant interest in various scientific fields. This compound features a unique bicyclic structure that includes both oxygen and carbon atoms, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one derivative typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction . Another approach involves the catalytic hydrogenation of specific intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often requires precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one derivative undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one derivative has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one derivative involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

[(1R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14?,15?,16?,17-/m1/s1

InChI Key

CONQHOKMRSEOCW-VKFIQFPUSA-N

Isomeric SMILES

CC(=O)OC1[C@]2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C

Canonical SMILES

CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C

Origin of Product

United States

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